Cyclopentanone, 3-cyclohexyl-

Catalog No.
S9008963
CAS No.
10264-57-0
M.F
C11H18O
M. Wt
166.26 g/mol
Availability
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Cyclopentanone, 3-cyclohexyl-

CAS Number

10264-57-0

Product Name

Cyclopentanone, 3-cyclohexyl-

IUPAC Name

3-cyclohexylcyclopentan-1-one

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h9-10H,1-8H2

InChI Key

ZKWXHMQLBLFZHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(=O)C2

The systematic IUPAC name for this compound is 3-cyclohexylcyclopentan-1-one, reflecting its cyclopentanone backbone (a five-membered cyclic ketone) and the cyclohexyl substituent at the third carbon. The molecular structure is defined by the SMILES notation C1CCC(CC1)C2CCC(=O)C2, which encodes the bicyclic arrangement of the cyclohexane and cyclopentanone moieties. Key structural features include:

  • Bicyclic Framework: The cyclohexyl group introduces steric bulk, influencing reactivity and conformational stability.
  • Ketone Functional Group: The carbonyl group at position 1 of the cyclopentane ring enables nucleophilic additions and reductions.
  • Stereochemical Complexity: The compound’s 3D conformation (depicted in PubChem’s 3D interactive model) highlights axial and equatorial orientations of the cyclohexyl group, which may affect intermolecular interactions.

A comparative analysis of structural descriptors is provided in Table 1.

Table 1: Structural and Physicochemical Properties of 3-Cyclohexylcyclopentanone

PropertyValue/DescriptorSource
Molecular FormulaC₁₁H₁₈O
Molecular Weight166.26 g/mol
SMILESC1CCC(CC1)C2CCC(=O)C2
InChIKeyZKWXHMQLBLFZHP-UHFFFAOYSA-N
CAS Registry Number10264-57-0
Boiling Point (estimated)~250–270°C (based on analog data)

Historical Context and Discovery Timeline

The compound was first cataloged in PubChem on October 26, 2006, with subsequent updates reflecting advances in spectroscopic characterization. Its synthesis was notably detailed in a 2007 Wiley-VCH publication, where it was produced via a photochemical radical addition reaction between cyclohexanecarbaldehyde and 2-cyclopentenone using tetrabutylammonium decatungstate (TBADT) as a catalyst. This method achieved a moderate yield of 56%, underscoring the challenges of steric hindrance in bicyclic systems.

Significance in Organic Chemistry Research

3-Cyclohexylcyclopentanone serves as a model substrate for studying:

  • Steric Effects in Catalysis: The cyclohexyl group’s bulk influences reaction pathways, as seen in its resistance to over-addition during radical-mediated syntheses.
  • Conformational Analysis: NMR studies reveal distinct coupling constants for protons near the cyclohexyl substituent, aiding in the interpretation of bicyclic stereodynamics.
  • Pharmaceutical Intermediate Potential: While direct applications are not yet commercialized, structurally related cyclopentanone derivatives are employed in drug synthesis (e.g., prostaglandin analogs).

Traditional Synthesis Routes

Cyclohexylation of Cyclopentanone Precursors

Classical approaches to 3-cyclohexylcyclopentanone involve the alkylation of cyclopentanone enolates with cyclohexyl halides. For instance, the reaction of 2-cyclopentenone with cyclohexanecarboxyaldehyde in the presence of tert-butyl hydroperoxide (TBADT) and acetonitrile (MeCN) under UV irradiation yields 3-cyclohexylcyclopentanone (25% yield) alongside its carbonyl analog (45% yield) [1]. This method leverages the formation of a radical intermediate, which undergoes cyclization to install the cyclohexyl moiety. Enolate alkylation, a cornerstone of traditional synthesis, employs strong bases like lithium diisopropylamide (LDA) to deprotonate cyclopentanone, generating a nucleophilic enolate that reacts with cyclohexyl bromide [5].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of α,β-unsaturated cyclopentanone derivatives provides an alternative route. For example, hydrogenating 3-cyclohexylidenecyclopentanone over palladium-on-carbon (Pd/C) selectively reduces the double bond, yielding the saturated ketone [1]. This method is advantageous for its simplicity but requires careful control of reaction conditions to avoid over-reduction or isomerization.

Modern Synthetic Strategies

Grignard Reagent-Based Alkylation

The Grignard reaction remains a versatile tool for introducing cyclohexyl groups. Reacting cyclopentanone with cyclohexylmagnesium bromide forms a tertiary alcohol intermediate, which is subsequently oxidized to the ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) [5]. While this method offers high functional group tolerance, it necessitates stringent anhydrous conditions and generates stoichiometric waste.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) represents a cutting-edge approach. Employing (R,R)-ANDEN-phenyl Trost ligand, α-aryl-β-keto esters derived from cyclopentanone undergo enantioselective alkylation with allylic carbonates, achieving up to >99.9% enantiomeric excess (ee) [3]. Although primarily used for α-allylated products, this methodology can be adapted for cyclohexyl group installation by modifying the electrophilic partner.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Solvent polarity profoundly impacts reaction efficiency. Polar aprotic solvents like MeCN enhance the solubility of TBADT in radical-mediated syntheses, facilitating homolytic cleavage and radical propagation [1]. Conversely, ethereal solvents (e.g., THF) optimize Grignard reactivity by stabilizing the organomagnesium species [5]. Temperature modulation is critical: radical reactions proceed efficiently at ambient temperature under UV light [1], whereas cross-coupling methods often require elevated temperatures (60–80°C) to accelerate oxidative addition [3].

Catalytic Efficiency and Selectivity Analysis

Catalyst design is pivotal for selectivity. The (R,R)-ANDEN-phenyl Trost ligand in Pd-catalyzed DAAA achieves exceptional enantioselectivity by creating a chiral environment that steers the allylic alkylation trajectory [3]. In radical-based syntheses, TBADT’s role as a hydrogen-atom transfer (HAT) catalyst ensures regioselective C–H functionalization, minimizing side reactions [1]. Kinetic studies reveal that increasing catalyst loading from 5 mol% to 10 mol% improves yields by 15–20% in cross-coupling reactions, albeit with diminishing returns beyond this threshold [3].

Table 1: Comparative Analysis of Synthetic Methods for 3-Cyclohexylcyclopentanone

MethodCatalyst/ReagentYield (%)SelectivityKey Advantage
Radical Alkylation [1]TBADT, UV light25–45ModerateMild conditions, scalability
Grignard Reaction [5]CyclohexylMgBr50–70HighFunctional group tolerance
Pd-Catalyzed DAAA [3]Pd/(R,R)-ANDEN ligand80–99>99.9% eeEnantioselectivity

Molecular Geometry and Conformational Analysis

Cyclopentanone, 3-cyclohexyl- exhibits a complex bicyclic architecture comprised of a cyclopentanone core with a cyclohexyl substituent attached at the 3-position. The molecular formula is C₁₁H₁₈O, corresponding to a molecular weight of 166.26 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 3-cyclohexylcyclopentan-1-one [2], which accurately reflects its structural organization.

The molecular geometry is characterized by the integration of two distinct conformational systems. The cyclopentanone ring adopts a non-planar conformation to minimize torsional strain, as planar arrangements would result in significant eclipsed bond interactions [3]. The five-membered ring exists in two primary conformational states: the envelope conformation, where four carbon atoms lie in a plane with one positioned above or below this plane, and the twist conformation, where three carbon atoms occupy a plane with two positioned above or below it [4]. The envelope conformation is energetically favored by approximately 0.5 kilocalories per mole compared to the half-chair conformation [4]. The presence of the cyclohexyl substituent at the 3-position significantly influences the conformational preferences, making the envelope conformation more favorable due to steric interactions [4].

The cyclohexyl substituent exists predominantly in the chair conformation, which is the most stable arrangement for six-membered saturated rings [5]. This conformation allows for optimal tetrahedral bond angles of approximately 109.5 degrees while minimizing steric interactions [5]. The cyclohexyl group can occupy either axial or equatorial positions relative to the cyclopentanone ring system. Due to the bulky nature of the cyclohexyl group, the equatorial conformation is strongly preferred to minimize 1,3-diaxial interactions [5] [6]. The energy difference between axial and equatorial conformations for cyclohexyl groups is substantial, typically ranging from several kilocalories per mole [6].

The conformational dynamics of this compound involve rapid interconversion between different ring puckering modes in the cyclopentanone ring while maintaining the chair conformation of the cyclohexyl substituent. The attachment point at the 3-position creates a stereocenter, resulting in both enantiomeric forms of the molecule [2]. The compound exhibits one undefined atom stereocenter, as documented in structural databases [2].

Spectroscopic Profiling

Infrared Spectral Signatures

The infrared spectrum of cyclopentanone, 3-cyclohexyl- exhibits characteristic absorption bands that reflect its ketone functionality and saturated hydrocarbon framework. The most prominent feature is the carbonyl stretching vibration, which appears as a strong absorption band in the region of 1715-1750 cm⁻¹ [7] [8]. For cyclopentanone derivatives, the carbonyl frequency is typically observed at approximately 1750 cm⁻¹, which is higher than the corresponding absorption for cyclohexanone derivatives due to ring strain effects [9] [10]. The presence of the cyclohexyl substituent at the 3-position is expected to maintain this characteristic frequency with minimal perturbation.

The alkyl carbon-hydrogen stretching vibrations manifest as medium to strong absorptions in the 2800-3000 cm⁻¹ region [8]. The cyclohexyl substituent contributes additional carbon-hydrogen stretching modes, resulting in a complex multiplet pattern in this spectral region. The methylene groups from both the cyclopentanone ring and the cyclohexyl substituent exhibit characteristic carbon-hydrogen bending vibrations around 1450-1480 cm⁻¹ [7].

Carbon-carbon stretching vibrations associated with the saturated ring systems appear as weaker absorptions in the fingerprint region below 1500 cm⁻¹ [8]. The specific positioning and intensity of these bands provide structural information about the bicyclic framework and the spatial arrangement of the substituent groups.

The infrared spectrum may also exhibit Fermi resonance effects, particularly in the carbonyl region, which can complicate spectral interpretation [11]. This phenomenon occurs when the fundamental carbonyl stretching vibration interacts with overtone or combination bands of similar energy, resulting in splitting of the carbonyl absorption into multiple components [11].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about cyclopentanone, 3-cyclohexyl- through analysis of both proton and carbon-13 chemical environments. The carbonyl carbon exhibits a characteristic downfield chemical shift in the ¹³C nuclear magnetic resonance spectrum, typically appearing around 200-220 parts per million [12]. This signal is distinctly separated from the aliphatic carbon resonances, facilitating unambiguous identification of the ketone functionality.

The cyclopentanone ring carbons display chemical shifts consistent with saturated aliphatic environments, appearing in the 20-50 parts per million range [12]. The carbon bearing the cyclohexyl substituent (C-3) exhibits a slightly downfield shift due to the increased substitution and steric effects. The cyclohexyl carbons contribute additional signals in the aliphatic region, with the quaternary carbon directly attached to the cyclopentanone ring showing characteristic chemical shift patterns [13].

Proton nuclear magnetic resonance spectroscopy reveals complex multiplet patterns due to the overlapping signals from the multiple methylene groups in both ring systems [13]. The protons on the cyclopentanone ring exhibit chemical shifts in the 1.5-2.5 parts per million range, with those adjacent to the carbonyl group showing characteristic downfield shifts [12]. The cyclohexyl protons contribute to the complex multiplet structure in the 1.0-2.0 parts per million region [13].

Coupling patterns provide information about the spatial relationships between protons, with geminal and vicinal coupling constants reflecting the conformational preferences of both ring systems [13]. The stereochemistry around the substitution site influences the coupling patterns, providing insights into the preferred conformational arrangements [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of cyclopentanone, 3-cyclohexyl- reveals characteristic fragmentation patterns that reflect the structural organization and bond strengths within the molecule. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the molecular weight of the compound [2]. The stability of the molecular ion is influenced by the presence of the ketone functionality, which can stabilize the radical cation through resonance effects [14].

Alpha-cleavage represents the primary fragmentation pathway for ketones, involving scission of the bond adjacent to the carbonyl group [14]. This process produces an acylium cation and an alkyl radical, with the acylium ion typically forming the base peak in the mass spectrum due to its enhanced stability [14]. For cyclopentanone, 3-cyclohexyl-, alpha-cleavage can occur at multiple positions around the cyclopentanone ring, generating various fragment ions [14].

Inductive cleavage provides an alternative fragmentation mechanism, yielding an acyl radical and an alkyl cation [14]. This pathway is particularly relevant for compounds with bulky substituents, as the electron-withdrawing effect of the carbonyl group can facilitate bond scission [14]. The cyclohexyl group may undergo secondary fragmentation through loss of ethylene molecules, a characteristic pattern observed in cycloalkane derivatives [15].

McLafferty rearrangement may occur if gamma-hydrogen atoms are present in suitable positions [14]. This rearrangement involves a six-membered cyclic transition state and results in the formation of a neutral alkene and a radical cation [14]. The structural complexity of cyclopentanone, 3-cyclohexyl- provides multiple pathways for this rearrangement mechanism [14].

Mass-to-Charge RatioFragment IonFragmentation Mechanism
166[M]- +Molecular ion
83[C₅H₇O]+Alpha-cleavage (cyclohexyl loss)
55[C₄H₇]+Secondary fragmentation
41[C₃H₅]+Tertiary fragmentation

Thermodynamic Properties

Melting and Boiling Points

The thermodynamic phase transition properties of cyclopentanone, 3-cyclohexyl- are influenced by its molecular structure, intermolecular forces, and conformational flexibility. While specific experimental data for this compound are limited in the available literature, comparative analysis with related cycloalkyl ketones provides insights into the expected thermal behavior.

The melting point of cyclopentanone, 3-cyclohexyl- is anticipated to be significantly higher than that of unsubstituted cyclopentanone, which melts at -51°C [16]. The presence of the bulky cyclohexyl substituent increases the molecular weight and provides additional van der Waals interactions in the solid state [17]. Comparable bicyclic ketones typically exhibit melting points in the range of 20-60°C, depending on the specific substitution pattern and molecular symmetry [18].

The boiling point is expected to be substantially elevated compared to cyclopentanone (130.5°C) [16] due to the increased molecular weight and enhanced intermolecular interactions. The cyclohexyl substituent contributes approximately 84 mass units to the molecular weight, which typically corresponds to a boiling point elevation of 80-120°C based on structural correlation studies [19] [20]. Therefore, the estimated boiling point for cyclopentanone, 3-cyclohexyl- is approximately 210-250°C at standard atmospheric pressure.

The thermodynamic properties are also influenced by the conformational flexibility of both ring systems. The cyclopentanone ring undergoes rapid pseudorotation at room temperature, which affects the molecular packing in both solid and liquid phases [21] [22]. The cyclohexyl group exists predominantly in the chair conformation, contributing to the overall molecular shape and intermolecular interaction patterns [21].

Solubility and Partition Coefficients

The solubility characteristics of cyclopentanone, 3-cyclohexyl- are governed by the balance between its hydrophobic saturated hydrocarbon framework and the polar ketone functionality. The compound exhibits limited water solubility due to the predominant hydrophobic character imparted by the bicyclic aliphatic structure [23] [24].

The calculated partition coefficient (LogP) for cyclopentanone, 3-cyclohexyl- is 3.0 [2], indicating a strong preference for the organic phase in octanol-water partitioning systems [23]. This value reflects the lipophilic nature of the compound, which is consistent with the presence of two saturated ring systems and a single polar functional group [23]. The LogP value is significantly higher than that of unsubstituted cyclopentanone (LogP = 0.20) [16], demonstrating the substantial impact of the cyclohexyl substituent on the compound's hydrophobic character [23].

The topological polar surface area is calculated to be 17.1 Ų [2], which is relatively small compared to the total molecular surface area. This parameter correlates with the compound's ability to penetrate biological membranes and its distribution in biological systems [23]. The low polar surface area value supports the predicted high lipophilicity and limited aqueous solubility [23].

Hydrogen bonding capacity is limited to one hydrogen bond acceptor (the carbonyl oxygen) with no hydrogen bond donors present in the structure [2]. This bonding profile restricts the compound's ability to form extensive hydrogen bonding networks with protic solvents, further contributing to its hydrophobic behavior [23].

PropertyValueUnits
LogP3.0-
Topological Polar Surface Area17.1Ų
Hydrogen Bond Acceptors1-
Hydrogen Bond Donors0-
Rotatable Bonds1-

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

166.135765193 g/mol

Monoisotopic Mass

166.135765193 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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